5-Hydroxy Propranolol

描述

LY 293284 is a research chemical developed by the pharmaceutical company Eli Lilly. It is known for its potent and selective action as a 5-HT1A receptor full agonist . This compound was derived through structural simplification of the ergoline-based psychedelic LSD, but it is far more selective for the 5-HT1A receptor with over 1000 times selectivity over other serotonin receptor subtypes and other targets .

化学反应分析

LY 293284 会经历各种类型的化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢气。 常用试剂包括高锰酸钾和三氧化铬。

还原: 这种反应涉及添加氢气或去除氧气。 常用试剂包括氢化铝锂和硼氢化钠。

取代: 这种反应涉及用另一个原子或原子团取代一个原子或原子团。 常用试剂包括卤素和亲核试剂。

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。

科学研究应用

Pharmacological Properties

5-Hydroxy Propranolol exhibits biological activity similar to its parent compound, Propranolol. It interacts with beta-adrenergic receptors, inhibiting the effects of catecholamines such as epinephrine and norepinephrine. This action leads to various physiological effects, including:

- Reduction of Heart Rate : 5-OHP contributes to the overall cardioprotective effects observed with Propranolol.

- Migraine Prevention : Research indicates that 5-OHP may play a role in reducing the frequency and severity of migraine headaches due to its beta-blocking properties .

Metabolic Pathways

The metabolism of Propranolol involves several pathways, with glucuronidation being a primary route. Studies have identified multiple uridine 5’-diphospho-glucuronosyltransferases (UGTs) that facilitate the glucuronidation of 5-OHP, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2 . This metabolic process is crucial for understanding the pharmacokinetics of Propranolol and its metabolites.

Cardiovascular Applications

This compound is investigated for its potential in managing various cardiovascular conditions:

- Hypertension : As a beta-blocker metabolite, it may help in controlling blood pressure levels.

- Angina Pectoris : Similar to Propranolol, it can alleviate symptoms by reducing myocardial oxygen demand .

Neurological Applications

The compound has been studied for its effects on neurological conditions:

- Migraine Treatment : Clinical studies support the use of Propranolol and its metabolites in migraine prophylaxis .

- Performance Anxiety : Off-label use includes managing anxiety symptoms related to performance situations .

Pediatric Applications

This compound has shown promise in treating infantile hemangiomas (IH). Research indicates that it suppresses angiogenesis and may inhibit the growth of IH stem cells .

Case Studies and Research Findings

作用机制

LY 293284 通过作为 5-HT1A 受体的完全激动剂来发挥其作用 。 该受体是血清素受体的一个亚型,参与各种生理过程,包括情绪调节、焦虑和认知。 通过选择性结合和激活 5-HT1A 受体,LY 293284 可以调节这些过程 。

相似化合物的比较

与其他血清素受体亚型相比,LY 293284 对 5-HT1A 受体的选择性很高,这是独一无二的 。 类似的化合物包括:

8-OH-DPAT: 另一种 5-HT1A 受体激动剂,但选择性低于 LY 293284.

RDS-127: 一种具有类似焦虑样作用但受体选择性不同的化合物.

RU-28306: 另一种具有类似药理学特性但化学结构不同的化合物.

这些化合物突出了 LY 293284 在其对 5-HT1A 受体的选择性和效力方面独特性。

准备方法

LY 293284 的合成涉及麦角碱类致幻剂 LSD 的结构简化 。 具体的合成路线和反应条件在公共领域中不容易获得。 LY 293284 的工业生产方法在现有文献中没有详细介绍。

生物活性

5-Hydroxy Propranolol (5-OHP) is a significant metabolite of propranolol, a non-selective beta-blocker widely used in treating cardiovascular conditions. Understanding the biological activity of 5-OHP involves examining its metabolic pathways, pharmacological properties, and clinical implications.

Metabolism and Formation

5-OHP is primarily formed through the hydroxylation of propranolol, catalyzed by cytochrome P450 enzymes, particularly CYP2D6. This metabolic pathway is crucial since it determines the pharmacokinetics and pharmacodynamics of propranolol and its metabolites.

Key Metabolic Pathways

- Hydroxylation : Propranolol undergoes hydroxylation at the 4-, 5-, and 7- positions, with CYP2D6 being the main isoform responsible for these reactions. Among these, 4-hydroxypropranolol (4-OHP) is the most abundant metabolite, followed by 5-OHP and 7-OHP .

- Glucuronidation : Following hydroxylation, 5-OHP can be conjugated to glucuronic acid via uridine 5’-diphospho-glucuronosyltransferases (UGTs). Studies have shown that several UGTs, including UGT1A1, UGT1A3, UGT1A7, UGT1A9, and UGT2A1, are involved in this process .

Pharmacological Activity

The biological activity of this compound is closely related to its ability to retain beta-blocking properties similar to propranolol itself. Research indicates that both 4-OHP and 5-OHP exhibit significant beta-blocker activity.

Comparative Activity Table

| Metabolite | Beta-Blocking Activity | Notes |

|---|---|---|

| Propranolol | High | Standard beta-blocker |

| 4-Hydroxypropranolol | Equipotent | Comparable efficacy to propranolol |

| 5-Hydroxypropranolol | Moderate | Retains some beta-blocking effects |

Case Studies and Clinical Implications

Several studies have explored the clinical relevance of 5-OHP in various patient populations, particularly focusing on its role in cardiovascular therapy.

Case Study Insights

- Patient Response Variability : A study involving patients with different CYP2D6 genotypes demonstrated variability in the metabolism of propranolol and its metabolites. Patients with extensive metabolizer phenotypes showed higher levels of both 4-OHP and 5-OHP compared to poor metabolizers .

- Urinary Excretion Patterns : Analysis of urine samples post-propranolol administration revealed that glucuronidated forms of both 5-OHP and 7-OHP were present, indicating active metabolism and potential elimination pathways for these metabolites .

Research Findings

Recent research has provided insights into the enzymatic mechanisms involved in the synthesis and metabolism of 5-OHP:

- Enzyme Specificity : Studies have shown that specific UGTs preferentially glucuronidate different hydroxypropranolols. For instance, UGT1A9 exhibited notable activity towards both 5-OHP and 7-OHP, highlighting the complexity of metabolic pathways .

- In Vitro Studies : In vitro experiments utilizing human liver microsomes have confirmed that both hydroxylation and subsequent glucuronidation are critical for determining the pharmacological profile of propranolol's metabolites .

属性

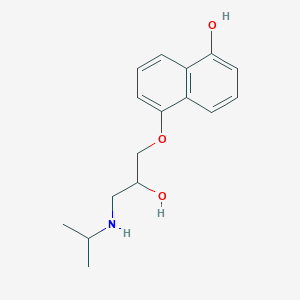

IUPAC Name |

5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYPGILKDMWISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314638 | |

| Record name | 5′-Hydroxypropranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81907-82-6 | |

| Record name | 5′-Hydroxypropranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81907-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-Hydroxypropranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the research reveal about the formation of 5-Hydroxy Propranolol in the fetal sheep liver?

A: The study demonstrates that the fetal sheep liver can metabolize propranolol through ring-oxidation reactions, resulting in the formation of both 4-Hydroxy Propranolol and this compound. [] These metabolites were found predominantly in conjugated forms, indicating the liver's capacity for metabolic processing. The study highlights the presence of active metabolic pathways in the developing fetal liver, even though the overall hepatic clearance and extraction of propranolol were found to be low. []

Q2: Were there any other metabolic pathways observed for propranolol in this study?

A: Yes, besides ring-oxidation leading to this compound and 4-Hydroxy Propranolol, the study also observed side-chain oxidation of propranolol in the fetal sheep liver. [] This pathway resulted in the formation of Desisopropylpropranolol and Naphthoxylactic acid. Interestingly, no alpha Naphthoxyacetic acid, a product of N-dealkylation of Naphthoxylactic acid, was detected. [] This suggests that the fetal liver might have different enzyme activity profiles compared to adult livers.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。